Z-Asn-OtBu

説明

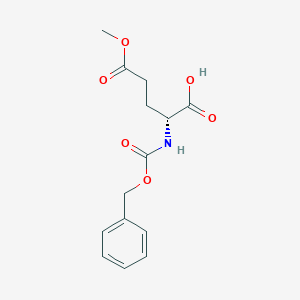

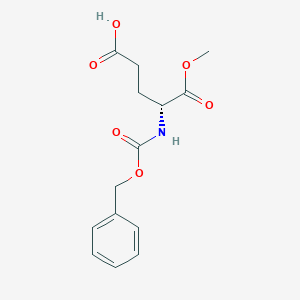

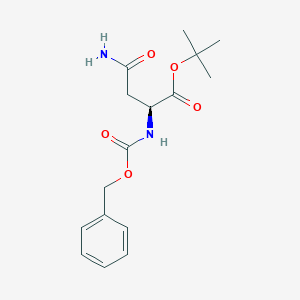

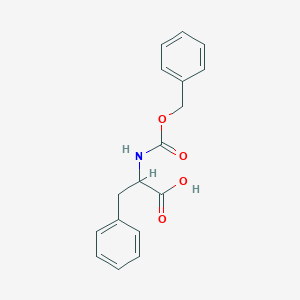

Z-Asn-OtBu, also known as Z-L-asparagine tert-butyl ester, is a chemical compound with the empirical formula C16H22N2O5 . It has a molecular weight of 322.36 .

Molecular Structure Analysis

The SMILES string representation of this compound isCC(C)(C)OC(=O)C@H=O)NC(=O)OCc1ccccc1 . This representation provides a way to visualize the molecule’s structure. Physical And Chemical Properties Analysis

This compound has a molecular weight of 322.36 . The compound is purum grade with an assay of ≥98.0% (TLC) .科学的研究の応用

固相ペプチド合成 (SPPS)

Z-Asn-OtBuは、ペプチド生産分野に革命をもたらした固相ペプチド合成 (SPPS) で一般的に使用されます。 SPPSでは、不溶性樹脂に固定された成長中の鎖にアミノ酸残基を順次添加することで、ペプチド鎖を迅速に組み立てられます。 This compound中のtert-ブチル (OtBu)基は、合成プロセス中の側鎖カルボキシル基の保護基として役立ち、望ましくない副反応を防ぎます .

Fmoc/tBu SPPS法

Fmoc/tBu SPPS法では、塩基性条件下で安定で、酸性条件下で除去できるtert-ブチル保護のために、this compoundを使用できます。 この方法は、研究および産業の両方で潜在的な薬剤として使用されるペプチドの合成に適しています .

持続可能なペプチド合成

ペプチド合成の最近の進歩は、プロセスをより持続可能にすることを目的としています。 this compoundは、水中で動作し、水と互換性のある保護基を使用する水性固相ペプチド合成 (ASPPS)などの新しいアプローチで潜在的に使用できます。 これは、従来の方法に対するより環境に優しい代替手段です .

複雑なペプチドの合成

this compoundの使用は、特にアスパラギン残基を含む複雑なペプチドの合成において重要です。 tert-ブチル基による保護により、アスパラギンの側鎖がアミノ酸のカップリング中に望ましくない反応に関与しないことが保証されます .

製薬研究

this compoundを使用して合成されたペプチドは、しばしば医薬品研究で創薬に使用されます。 SPPSによって提供されるペプチド構造の正確な制御は、特定の生物活性を持つペプチドを作成するために不可欠です .

カスタムペプチド合成サービス

カスタムペプチド合成を専門とする企業は、医薬品化学や構造生物学など、さまざまな分野の研究者が必要とする特定のペプチドの注文に対応するために、this compoundを使用する場合があります .

Safety and Hazards

When handling Z-Asn-OtBu, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Relevant Papers The relevant papers on this compound can be found at Sigma-Aldrich . These include MSDS, related peer-reviewed papers, and technical documents .

作用機序

Target of Action

Z-Asn-OtBu, also known as Z-L-asparagine tert-butyl ester , is a derivative of the amino acid asparagine . It is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains being synthesized. The role of this compound is to protect the asparagine residue during the synthesis process .

Mode of Action

This compound interacts with its targets by attaching to the asparagine residue in the peptide chain. This protects the asparagine from unwanted reactions during the synthesis process . The tert-butyl ester (OtBu) group in this compound serves as a protecting group for the carboxyl function of asparagine .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis. Specifically, it is used in the Fmoc/tBu solid-phase peptide synthesis method . In this method, the Fmoc group protects the amino group, and the tBu group protects the side chain of asparagine . After the peptide chain is assembled, the protecting groups are removed in the cleavage stage .

Pharmacokinetics

The properties of this compound, such as its stability and reactivity, can be controlled by adjusting the conditions of the peptide synthesis process .

Result of Action

The use of this compound in peptide synthesis results in the successful assembly of peptide chains with the correct sequence of amino acids. By protecting the asparagine residues, this compound helps to prevent unwanted side reactions, ensuring the integrity of the peptide product .

Action Environment

The action of this compound is influenced by various environmental factors in the laboratory setting. These include the temperature, pH, and the presence of other reagents in the peptide synthesis process . Proper storage and handling of this compound are also crucial for its stability and efficacy .

特性

IUPAC Name |

tert-butyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-14(20)12(9-13(17)19)18-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLOOSRSKMKBDP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426753 | |

| Record name | Z-Asn-OtBu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25456-85-3 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-L-asparagine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25456-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-Asn-OtBu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

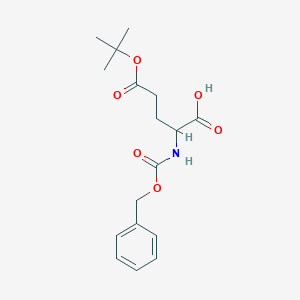

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

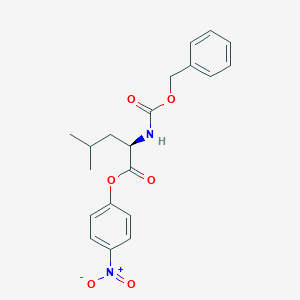

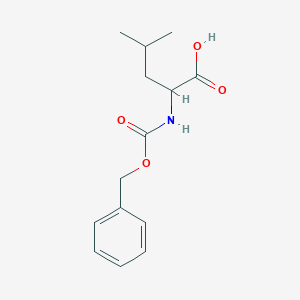

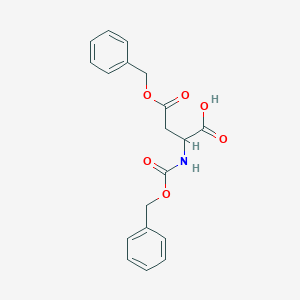

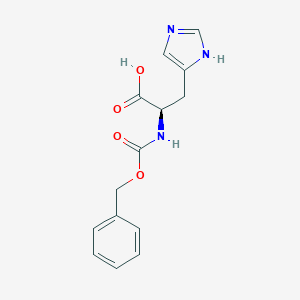

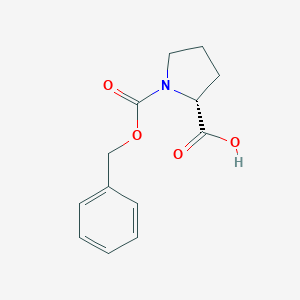

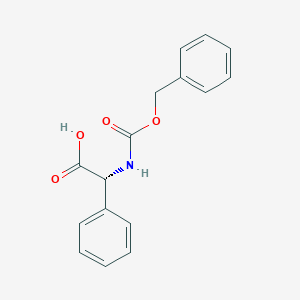

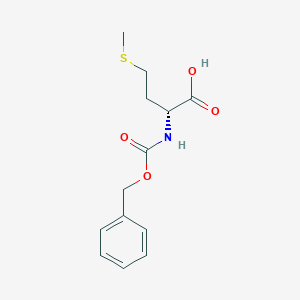

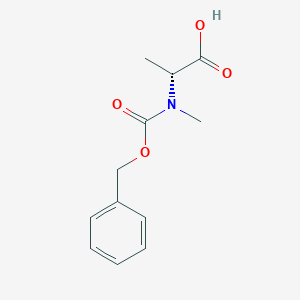

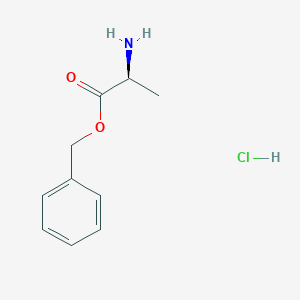

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid](/img/structure/B554504.png)